molecular formula C8H11N3O B13021519 N-(3,5-diaminophenyl)acetamide

N-(3,5-diaminophenyl)acetamide

Cat. No.: B13021519
M. Wt: 165.19 g/mol
InChI Key: RRGZEHUZPQPARM-UHFFFAOYSA-N
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Description

N-(3,5-diaminophenyl)acetamide: is an organic compound with the molecular formula C8H11N3O It is a derivative of acetamide, where the acetamide group is substituted with a 3,5-diaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-diaminophenyl)acetamide typically involves the reaction of 3,5-diaminophenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-diaminophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(3,5-diaminophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-diaminophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

N-(3,5-diaminophenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-aminophenyl)acetamide: This compound has a similar structure but with a single amine group at the para position.

    N-(3,4-diaminophenyl)acetamide: This compound has two amine groups at the meta and para positions.

    N-(2,5-diaminophenyl)acetamide: This compound has two amine groups at the ortho and para positions.

Uniqueness: this compound is unique due to the specific positioning of the amine groups, which can influence its reactivity and biological activity. The presence of two amine groups at the meta positions allows for unique interactions with molecular targets, potentially leading to distinct biological effects.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-(3,5-diaminophenyl)acetamide

InChI

InChI=1S/C8H11N3O/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,9-10H2,1H3,(H,11,12)

InChI Key

RRGZEHUZPQPARM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)N)N

Origin of Product

United States

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